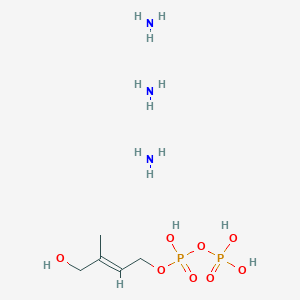

HDMAPP (triammonium)

Description

BenchChem offers high-quality HDMAPP (triammonium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HDMAPP (triammonium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H21N3O8P2 |

|---|---|

Molecular Weight |

313.18 g/mol |

IUPAC Name |

azane;[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; |

InChI Key |

YPBALCNFFTVQJJ-JZWSQSCTSA-N |

Isomeric SMILES |

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO.N.N.N |

Canonical SMILES |

CC(=CCOP(=O)(O)OP(=O)(O)O)CO.N.N.N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Synthesis and Purification of HDMAPP (triammonium): A Technical Guide

For researchers, scientists, and drug development professionals, the synthesis and purification of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), also known as HMBPP, in its triammonium salt form, is a critical process for advancing immunological studies. This technical guide provides a comprehensive overview of the synthetic route and purification protocol, drawing from established methodologies in organic and bioorganic chemistry.

HDMAPP is a potent phosphoantigen that activates Vγ9Vδ2 T cells, a subset of γδ T cells, playing a crucial role in the immune response to microbial infections and tumor cells. It is an intermediate in the non-mevalonate, or methylerythritol phosphate (MEP), pathway of isoprenoid biosynthesis found in many pathogenic bacteria and parasites, but not in humans, making it an attractive target for immunotherapy.

Chemical Synthesis of (E)-4-hydroxy-3-methyl-but-2-enyl Pyrophosphate (HDMAPP)

The chemical synthesis of HDMAPP is a multi-step process that requires careful control of reaction conditions. While various synthetic strategies have been explored, a common approach involves the phosphorylation of a protected precursor of (E)-4-hydroxy-3-methyl-but-2-en-1-ol. A generalized synthetic workflow is outlined below.

Experimental Workflow for HDMAPP Synthesis

Caption: Generalized workflow for the chemical synthesis of HDMAPP.

Detailed Experimental Protocol

A representative protocol for the synthesis of HDMAPP is as follows:

-

Protection of the Primary Alcohol: (E)-2-methylbut-2-ene-1,4-diol is selectively protected at the primary hydroxyl group using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved by reacting the diol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane).

-

Phosphorylation of the Secondary Alcohol: The remaining free secondary hydroxyl group is then phosphorylated. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine at low temperatures to form the corresponding phosphorodichloridate, which is subsequently hydrolyzed to the phosphate.

-

Deprotection: The protecting group on the primary alcohol is removed. For a TBDMS group, this is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).

-

Pyrophosphorylation: The resulting monophosphate is then converted to the pyrophosphate. This can be accomplished by reacting the monophosphate with an activated phosphate source, such as tributylammonium hydrogen pyrophosphate, in the presence of a coupling agent.

Purification of HDMAPP

The purification of HDMAPP from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and excess reagents. Due to the charged nature of the pyrophosphate group, anion-exchange chromatography is the most effective purification method.

Anion-Exchange Chromatography Protocol

-

Resin Selection: A strong anion-exchange resin, such as a quaternary ammonium-based resin (e.g., Q-Sepharose), is typically used.

-

Column Preparation: The resin is packed into a chromatography column and equilibrated with a low-concentration buffer, for example, 20 mM ammonium bicarbonate.

-

Sample Loading: The crude HDMAPP solution, adjusted to a suitable pH to ensure the pyrophosphate is deprotonated and negatively charged, is loaded onto the column.

-

Elution: The column is washed with the equilibration buffer to remove unbound impurities. HDMAPP is then eluted using a salt gradient, typically a linear gradient of ammonium bicarbonate or triethylammonium bicarbonate. The concentration of the salt is gradually increased, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed for the presence of HDMAPP, for instance, by thin-layer chromatography (TLC) with a phosphate-specific stain or by mass spectrometry.

-

Desalting: Fractions containing pure HDMAPP are pooled and desalted. This can be achieved by lyophilization (freeze-drying), which removes the volatile ammonium bicarbonate buffer.

Conversion to Triammonium Salt

If the elution from the ion-exchange column was performed with a buffer other than ammonium bicarbonate, or if further salt exchange is necessary, the purified HDMAPP can be converted to the triammonium salt.

-

Cation-Exchange Chromatography: The purified HDMAPP solution can be passed through a cation-exchange column in the ammonium form (e.g., Dowex 50W-X8, NH₄⁺ form).

-

Lyophilization: The eluate, now containing HDMAPP as its triammonium salt, is collected and lyophilized to obtain the final product as a white solid.

Quantitative Data Summary

| Parameter | Typical Value | Method of Determination |

| Overall Yield | 15-30% | Gravimetric analysis after purification |

| Purity | >95% | ¹H NMR, ³¹P NMR, Mass Spectrometry |

| Molecular Weight | 262.09 g/mol (free acid) | Mass Spectrometry |

| ³¹P NMR Chemical Shifts | δ ≈ -10 to -12 ppm (doublet) | ³¹P NMR Spectroscopy |

Signaling Pathway of HDMAPP in Vγ9Vδ2 T Cell Activation

HDMAPP activates Vγ9Vδ2 T cells through its interaction with Butyrophilin 3A1 (BTN3A1), a cell surface receptor.

Caption: Simplified signaling pathway of HDMAPP-induced Vγ9Vδ2 T cell activation.

This in-depth guide provides a foundational understanding of the synthesis and purification of triammonium HDMAPP for professionals in the field of drug development and immunology. The provided protocols and diagrams offer a framework for the successful production of this key immuno-stimulatory molecule.

An In-depth Technical Guide to the Chemical Properties and Stability of HDMAPP (Triammonium)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), in its triammonium salt form, is a potent phosphoantigen that stimulates a specific subset of human γδ T cells, the Vγ9Vδ2 T cells. This property has garnered significant interest in its potential as a therapeutic agent, particularly in the fields of immunology and oncology. This technical guide provides a comprehensive overview of the chemical properties and stability of HDMAPP (triammonium), along with detailed experimental protocols for its analysis and a proposed pathway for its biological activity.

Chemical and Physical Properties

HDMAPP (triammonium) is a crystalline solid with good solubility in aqueous buffers.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate, triammonium salt | [1] |

| Synonyms | HMBPP (triammonium salt) | [1] |

| CAS Number | 443892-56-6 | [1] |

| Molecular Formula | C5H9O8P2 • 3NH4 | [1] |

| Formula Weight | 313.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Approx. 10 mg/mL in PBS (pH 7.2) | [1] |

| Purity | ≥90% (commercially available) | [1] |

Stability

The stability of HDMAPP (triammonium) is a critical factor for its use in research and potential therapeutic applications.

| Condition | Stability | Recommendations | Reference |

| Long-term Storage (Solid) | Stable for at least 4 years | Store at -20°C in a dry, dark place. | [1] |

| Aqueous Solution | Not recommended for storage for more than one day | Prepare fresh solutions for each use. | [1] |

| pH and Temperature | Specific data not publicly available | It is recommended to conduct stability studies under various pH and temperature conditions to establish a comprehensive stability profile. A suggested protocol is provided in Section 3.2. |

Experimental Protocols

Proposed Chemical Synthesis of HDMAPP (Triammonium)

Step 1: Synthesis of (E)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbut-2-en-1-ol

This initial step involves the protection of the primary alcohol of a suitable starting material, followed by reduction to yield the silyl-protected intermediate. A literature procedure for a similar compound suggests the reduction of an ester, such as ethyl (E)-4-((tert-butyldimethylsilyl)oxy)-3-methylbut-2-enoate, with a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

Step 2: Phosphorylation to form the Pyrophosphate

The protected alcohol from Step 1 can then be pyrophosphorylated. This is a critical step and can be achieved through various phosphitylation strategies. One approach involves reacting the alcohol with a phosphitylating agent, such as a phosphoramidite, followed by oxidation and subsequent reaction with a phosphate salt.

Step 3: Deprotection and Salt Formation

The silyl protecting group can be removed under acidic conditions, for example, with hydrochloric acid in methanol. Following deprotection, the pyrophosphate can be converted to its triammonium salt by treatment with an ammonium source, such as ammonium bicarbonate or by passing it through an ammonium-form ion-exchange column.

Step 4: Purification

The final product would require purification, likely using techniques such as preparative anion-exchange chromatography, to isolate the HDMAPP (triammonium) salt with high purity. The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (1H, 13C, 31P) and mass spectrometry.

Proposed Protocol for Stability Study of HDMAPP (Triammonium) in Aqueous Solution

To assess the stability of HDMAPP (triammonium) under various pH and temperature conditions, a systematic study should be performed.

Materials:

-

HDMAPP (triammonium) solid

-

Phosphate buffers of varying pH (e.g., pH 4, 7, 9)

-

Water baths or incubators set to different temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC-MS/MS system for quantification

Procedure:

-

Prepare stock solutions of HDMAPP (triammonium) in each of the selected pH buffers.

-

Aliquot the solutions into separate vials for each time point and temperature condition.

-

Store the vials at the designated temperatures.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Immediately analyze the concentration of HDMAPP in each sample using a validated quantification method, such as the HPLC-MS/MS method described below.

-

Plot the concentration of HDMAPP as a function of time for each condition to determine the degradation kinetics.

Quantification of HDMAPP in Biological Matrices by HPLC-MS/MS

The following is a detailed protocol for the quantification of HDMAPP in a biological matrix such as plasma, adapted from methods for similar isoprenoid pyrophosphates.[2]

Instrumentation:

-

A sensitive HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (based on similar compounds): [2]

-

Column: A C18 reversed-phase column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm I.D.).

-

Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25).

-

Flow Rate: 0.25 mL/min.

-

Gradient: A gradient elution should be optimized to achieve good separation of HDMAPP from matrix components.

Mass Spectrometric Conditions: [2]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): The precursor to product ion transition for HDMAPP needs to be determined. Based on the deprotonated molecular ion of the parent acid (m/z 261.0), a likely precursor ion would be m/z 261.0. A common product ion for pyrophosphates is m/z 79.1 (PO3-). Therefore, a potential MRM transition would be m/z 261.0 → 79.1. This would need to be confirmed by direct infusion of a standard solution.

Sample Preparation: [2]

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC-MS/MS system.

Quantification:

-

A calibration curve should be prepared by spiking known concentrations of HDMAPP (triammonium) into the same biological matrix.

-

An internal standard (e.g., a stable isotope-labeled version of HDMAPP) should be used to correct for matrix effects and variations in sample preparation and instrument response.

Biological Activity and Signaling Pathway

HDMAPP is a potent activator of human Vγ9Vδ2 T cells. The activation is initiated by the binding of HDMAPP to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1). This interaction is thought to induce a conformational change in BTN3A1, which, in concert with Butyrophilin 2A1 (BTN2A1), leads to the activation of the Vγ9Vδ2 T cell receptor (TCR).

Experimental Workflow for Studying Vγ9Vδ2 T Cell Activation

References

An In-depth Technical Guide to the Mechanism of Vγ9Vδ2 T Cell Activation by (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the molecular mechanisms underpinning the activation of human Vγ9Vδ2 T cells by the potent phosphoantigen, HDMAPP. It covers the key cell surface and intracellular molecules involved, the downstream signaling cascades, and methodologies for studying this process.

Introduction

Human Vγ9Vδ2 T cells are a subset of unconventional T lymphocytes that play a crucial role in the immune response to microbial infections and cancer.[1] A key feature of these cells is their activation by small, non-peptidic phosphoantigens (pAgs), with (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) being the most potent natural pAg identified to date. HDMAPP is an intermediate of the non-mevalonate pathway of isoprenoid biosynthesis found in many bacteria and parasites.[2] Its ability to potently activate Vγ9Vδ2 T cells has made it a focal point of research for the development of novel immunotherapies. This document details the intricate molecular choreography that governs this activation process.

The Molecular Machinery of HDMAPP Recognition

The activation of Vγ9Vδ2 T cells by HDMAPP is not a direct interaction between the pAg and the T cell receptor (TCR). Instead, it is a sophisticated process mediated by the butyrophilin (BTN) family of molecules expressed on antigen-presenting cells (APCs) or target cells.

2.1. The Central Role of Butyrophilin 3A1 (BTN3A1)

BTN3A1 is a type I transmembrane glycoprotein that is essential for the pAg-mediated activation of Vγ9Vδ2 T cells.[1] It possesses an intracellular B30.2 domain that directly binds to pAgs like HDMAPP.[3] This binding event is the critical first step in the activation cascade.

2.2. Inside-Out Signaling: A Conformational Shift

The binding of HDMAPP to the intracellular B30.2 domain of BTN3A1 induces a conformational change in the entire BTN3A1 molecule. This "inside-out" signaling mechanism transmits information from the cell's interior to its surface. Recent studies suggest that this conformational change in BTN3A1 promotes its interaction with another butyrophilin family member, BTN2A1, leading to the formation of a BTN3A1/BTN2A1 heteromeric complex on the cell surface. This altered molecular landscape is then recognized by the Vγ9Vδ2 TCR.

2.3. Vγ9Vδ2 T Cell Receptor Engagement

The Vγ9Vδ2 TCR recognizes the conformationally altered BTN3A1/BTN2A1 complex on the target cell surface. This interaction triggers the clustering of TCRs and the initiation of downstream signaling events within the Vγ9Vδ2 T cell.

Downstream Signaling Pathways

Upon TCR engagement, a signaling cascade is initiated that is largely analogous to the canonical signaling pathway of conventional αβ T cells. This cascade culminates in the activation of key transcription factors that drive the effector functions of Vγ9Vδ2 T cells, including cytokine production, proliferation, and cytotoxicity.

Caption: Signaling pathway of Vγ9Vδ2 T cell activation by HDMAPP.

3.1. Key Signaling Molecules and Their Roles

-

Lck (Lymphocyte-specific protein tyrosine kinase): Associated with the CD3 co-receptor, Lck is one of the first kinases activated upon TCR engagement. It phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex.

-

ZAP-70 (Zeta-chain-associated protein kinase 70): This kinase is recruited to the phosphorylated ITAMs of the CD3 zeta chains, where it is subsequently phosphorylated and activated by Lck.

-

LAT (Linker for Activation of T cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): These are adaptor proteins that are phosphorylated by ZAP-70. They act as a scaffold to recruit other signaling molecules to the plasma membrane.

-

PLCγ1 (Phospholipase C gamma 1): Recruited to the LAT/SLP-76 signalosome, PLCγ1 is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

3.2. Activation of Transcription Factors

The signaling cascade bifurcates to activate three major transcription factors:

-

NFAT (Nuclear Factor of Activated T cells): The increase in intracellular calcium concentration, triggered by IP3, activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and activate gene transcription.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): DAG activates Protein Kinase C theta (PKCθ), which in turn activates the IKK complex. IKK phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus.

-

AP-1 (Activator Protein 1): DAG also activates RasGRP, which initiates the Ras-MAPK signaling cascade. This cascade leads to the activation of the AP-1 transcription factor, a dimer of proteins from the Fos and Jun families.

The coordinated action of NFAT, NF-κB, and AP-1 in the nucleus drives the transcription of genes encoding for cytokines (e.g., IFN-γ, TNF-α), chemokines, cytotoxic molecules (e.g., perforin, granzymes), and proteins involved in cell proliferation and survival.

Quantitative Data on HDMAPP-Mediated Vγ9Vδ2 T Cell Activation

The following table summarizes key quantitative parameters associated with the activation of Vγ9Vδ2 T cells by HDMAPP.

| Parameter | Value | Cell Type/System | Reference |

| HDMAPP EC50 for Activation | 6 - 30 nM | Human Vγ9Vδ2 T cells | [4] |

| HDMAPP Binding Affinity (Kd) to BTN3A1 | ~1.3 µM | Isothermal Titration Calorimetry | [5] |

| IFN-γ Production | 1,000 - 10,000 pg/mL | HDMAPP-stimulated Vγ9Vδ2 T cells | Varies by study |

| TNF-α Production | 500 - 5,000 pg/mL | HDMAPP-stimulated Vγ9Vδ2 T cells | Varies by study |

Note: Cytokine concentrations can vary significantly depending on the experimental conditions, including cell density, stimulation time, and donor variability.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study Vγ9Vδ2 T cell activation by HDMAPP.

References

- 1. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cycle of Zap70 kinase activation and release from the TCR amplifies and disperses antigenic stimuli [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HDMAPP) in the Non-Mevalonate Pathway and Vγ9Vδ2 T Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a key intermediate of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, has emerged as a potent activator of a specific subset of human T cells, namely Vγ9Vδ2 T cells. This technical guide provides an in-depth exploration of the role of HDMAPP, detailing its origin in the microbial MEP pathway, its function as a powerful phosphoantigen, and the molecular mechanisms underlying its activation of Vγ9Vδ2 T cells. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for studying HDMAPP's activity, and visualizations of the relevant biochemical and signaling pathways to facilitate a deeper understanding for researchers in immunology and drug development.

Introduction: The Non-Mevalonate Pathway and the Significance of HDMAPP

Isoprenoids are a vast and diverse class of organic molecules essential for various biological functions in all domains of life.[1] While eukaryotes, archaea, and some bacteria synthesize isoprenoid precursors via the mevalonate (MVA) pathway, most bacteria, some protozoa, and plants utilize the non-mevalonate or methylerythritol phosphate (MEP) pathway.[2] This metabolic dichotomy presents a unique opportunity for therapeutic intervention, as inhibitors of the MEP pathway can selectively target pathogens without affecting the human host.

HDMAPP is a critical intermediate in the MEP pathway.[3] Its significance extends beyond microbial metabolism, as it is the most potent naturally occurring phosphoantigen known to activate human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes that play a crucial role in the immune response to microbial infections and cancer.[3] The triammonium salt of HDMAPP is a stable and commonly used form in research.

Chemical Properties of HDMAPP (Triammonium Salt)

A clear understanding of the physicochemical properties of HDMAPP is essential for its use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₅H₂₁N₃O₈P₂ | [4] |

| Molecular Weight | 313.18 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Purity | >98% | [4] |

| Solubility | Soluble in aqueous buffers | [5] |

| Storage | -20°C for long-term storage | [5] |

| InChI Key | YPBALCNFFTVQJJ-JZWSQSCTSA-N | [4] |

| SMILES | O=P([O-])(OP([O-])([O-])=O)OC/C=C(C)/CO.[NH4+].[NH4+].[NH4+] | [4] |

The Non-Mevalonate (MEP) Pathway: A Detailed Overview

The MEP pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, converts simple sugars into the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway consists of seven enzymatic steps, with HDMAPP being the product of the sixth step.

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of the MEP pathway enzymes and the efficacy of their inhibitors is crucial for drug development.

Table 1: Kinetic Parameters of MEP Pathway Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| IspG (HDS) | Escherichia coli | MEcPP | 311 ± 21.4 | 0.335 | [6] |

Note: A comprehensive table with kinetic parameters for all MEP pathway enzymes is an area of active research. The provided data for IspG serves as an example.

Table 2: IC₅₀ Values of MEP Pathway Inhibitors

| Inhibitor | Target Enzyme | Organism | IC₅₀ (nM) | Reference |

| Fosmidomycin | DXR (IspC) | Escherichia coli | 32 | [7] |

| FR-900098 | DXR (IspC) | Escherichia coli | - | - |

| LK1 | DXR (IspC) | Escherichia coli | 170 | [7] |

| LK2 | DXR (IspC) | Escherichia coli | 48 | [7] |

| Compound 16 | IspD | Plasmodium falciparum | in µM range | [8] |

HDMAPP as a Phosphoantigen: Activating Vγ9Vδ2 T Cells

HDMAPP is a potent phosphoantigen that stimulates Vγ9Vδ2 T cells at nanomolar concentrations.[3] This activation is mediated through the butyrophilin 3A1 (BTN3A1) molecule, a member of the B7 superfamily expressed on the surface of antigen-presenting cells and tumor cells.[9]

Mechanism of Vγ9Vδ2 T Cell Activation

The binding of HDMAPP to the intracellular B30.2 domain of BTN3A1 is a critical initiating event.[9] This interaction is thought to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[9] This recognition, along with co-stimulatory signals, triggers a downstream signaling cascade within the T cell, leading to its activation, proliferation, and effector functions, such as cytokine production (e.g., IFN-γ and TNF-α) and cytotoxicity against target cells.

Quantitative Data: Binding Affinity of Phosphoantigens to BTN3A1

Isothermal titration calorimetry (ITC) has been instrumental in quantifying the binding affinity of phosphoantigens to the B30.2 domain of BTN3A1.

Table 3: Binding Affinities of Phosphoantigens to BTN3A1 B30.2 Domain

| Ligand | K_d (µM) | Reference |

| HDMAPP | 1.1 | [1] |

| Isopentenyl pyrophosphate (IPP) | 627 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of HDMAPP.

Vγ9Vδ2 T Cell Proliferation Assay using CFSE

This protocol outlines the steps to measure the proliferation of Vγ9Vδ2 T cells in response to HDMAPP stimulation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

HDMAPP (triammonium salt)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Recombinant human Interleukin-2 (IL-2)

-

CFSE staining solution

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining:

-

Resuspend 1 x 10⁷ PBMCs in 1 ml of pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete medium.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled PBMCs at 1 x 10⁶ cells/ml in complete RPMI-1640 medium.

-

Plate 1 ml of cell suspension per well in a 24-well plate.

-

Add HDMAPP to the desired final concentrations (e.g., a titration from 0.1 nM to 100 nM).

-

Add IL-2 to a final concentration of 100 U/ml.

-

Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorescently labeled antibodies against Vγ9 and Vδ2 TCR chains.

-

Acquire the samples on a flow cytometer.

-

Analyze the CFSE dilution in the Vγ9Vδ2 T cell population to determine the extent of proliferation. Each peak of reduced fluorescence intensity represents a cell division.

-

Measurement of IFN-γ Release by ELISA

This protocol describes the quantification of Interferon-gamma (IFN-γ) secreted by Vγ9Vδ2 T cells upon stimulation with HDMAPP using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from Vγ9Vδ2 T cell cultures (from the proliferation assay or a separate stimulation experiment)

-

Human IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coat Plate: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Block: Wash the plate and block with assay diluent for 1-2 hours at room temperature.

-

Add Samples and Standards:

-

Wash the plate.

-

Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

-

-

Add Detection Antibody:

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

-

Add Streptavidin-HRP:

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

-

Develop and Read:

-

Wash the plate.

-

Add TMB substrate and incubate until a color develops (5-15 minutes).

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of IFN-γ in the samples.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol provides a general framework for measuring the binding affinity of HDMAPP to the BTN3A1 B30.2 domain using ITC.

Materials:

-

Purified recombinant BTN3A1 B30.2 domain

-

HDMAPP (triammonium salt)

-

ITC instrument

-

Dialysis buffer (e.g., PBS or HEPES buffer, pH 7.4)

Procedure:

-

Sample Preparation:

-

Dialyze both the BTN3A1 B30.2 protein and the HDMAPP solution extensively against the same dialysis buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and HDMAPP solutions.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the BTN3A1 B30.2 solution into the sample cell (e.g., 20-50 µM).

-

Load the HDMAPP solution into the injection syringe (e.g., 200-500 µM, typically 10-fold higher than the protein concentration).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µl) of the HDMAPP solution into the protein solution.

-

Allow the system to reach equilibrium after each injection and measure the heat change.

-

-

Control Experiment: Perform a control titration by injecting HDMAPP into the buffer alone to determine the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion and Future Directions

HDMAPP stands as a fascinating molecule at the interface of microbial metabolism and human immunology. Its potent and specific activation of Vγ9Vδ2 T cells through the BTN3A1 molecule offers exciting prospects for the development of novel immunotherapies against infectious diseases and cancer. A thorough understanding of the MEP pathway, the precise molecular interactions of HDMAPP, and the downstream signaling events is paramount for harnessing the therapeutic potential of this unique phosphoantigen. Future research should focus on completing the kinetic characterization of all MEP pathway enzymes, further elucidating the intricate details of the Vγ9Vδ2 T cell activation cascade, and exploring the clinical applications of HDMAPP and other MEP pathway-related molecules. This technical guide provides a solid foundation for researchers to delve into this promising area of study.

References

- 1. m.youtube.com [m.youtube.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

Phosphoantigens: A Deep Dive into their Discovery, Mechanisms, and Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Historical Overview of Phosphoantigen Research

The field of phosphoantigen research, pivotal to our understanding of unconventional T cell immunology, has a rich history marked by serendipitous discoveries and paradigm-shifting insights. This timeline highlights the key milestones in the journey of unraveling the role of these small, charged molecules in immunity.

| Year | Discovery | Key Researchers/Contributors | Significance |

| 1986 | Serendipitous discovery of γδ T cells. | Susumu Tonegawa and others | Laid the foundation for understanding a new lineage of T cells. |

| Early 1990s | Vγ9Vδ2 T cells, a major subset of human peripheral blood γδ T cells, were found to be activated by microbial extracts in an MHC-independent manner. | Various groups | Pointed towards a novel antigen recognition mechanism distinct from conventional αβ T cells. |

| Mid-1990s | The active components in microbial extracts were identified as small, phosphorylated, non-peptidic molecules, which were termed "phosphoantigens." Isopentenyl pyrophosphate (IPP), an intermediate of the mevalonate pathway, was identified as a key phosphoantigen. | Michel Chrétein, Yoshimasa Tanaka, and others | Established the chemical nature of the activating ligands for Vγ9Vδ2 T cells. |

| Late 1990s | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), an intermediate of the microbial non-mevalonate (MEP) pathway, was identified as a highly potent phosphoantigen, thousands of times more active than IPP. | Hassan Jomaa and others | Revealed a mechanism for the specific recognition of microbial metabolites by the human immune system. |

| Early 2000s | The Vγ9Vδ2 T cell receptor (TCR) was confirmed to be essential for phosphoantigen recognition. | Several research groups | Solidified the role of the γδ TCR in this unconventional antigen recognition process. |

| 2012 | Butyrophilin 3A1 (BTN3A1), a member of the B7 superfamily, was identified as a critical molecule for phosphoantigen-mediated activation of Vγ9Vδ2 T cells. | Emmanuel Scotet, and others | A major breakthrough that identified a key cellular component required for phosphoantigen presentation or sensing. |

| 2014 | The intracellular B30.2 domain of BTN3A1 was shown to directly bind phosphoantigens. | Erin Adams, and others | Pinpointed the specific molecular interaction that initiates the signaling cascade, establishing the "inside-out" signaling model. |

| 2020 | Butyrophilin 2A1 (BTN2A1) was identified as another essential component, forming a complex with BTN3A1 and directly interacting with the Vγ9Vδ2 TCR. | Benjamin Willcox, and others | Added another layer of complexity and specificity to the phosphoantigen recognition machinery. |

| Present | Ongoing research focuses on leveraging this pathway for cancer immunotherapy through the development of potent phosphoantigen prodrugs and antibodies targeting butyrophilins. | Numerous academic and industry groups | Translation of basic discoveries into potential clinical applications. |

Quantitative Data on Phosphoantigen Activity and Binding

The potency of phosphoantigens and their analogs is a critical aspect of their biological function and therapeutic development. The following tables summarize key quantitative data from the literature.

Table 1: EC50 Values for Vγ9Vδ2 T Cell Activation by Phosphoantigens and Prodrugs

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

| Compound | EC50 | Cell Type/Assay | Reference |

| HMBPP | 0.1 - 1 nM | Human PBMCs (Proliferation/IFN-γ production) | [1] |

| IPP | 1 - 10 µM | Human PBMCs (Proliferation/IFN-γ production) | [2] |

| BrHPP | ~10 nM | Human PBMCs (Proliferation) | [1] |

| Zoledronate | 0.003 - 3.0 µM | Human PBMCs (Activation) | [2] |

| Risedronate | 0.08 - 5 µM | Human PBMCs (Activation) | [2] |

| POM2-C-HMBP | 5.4 nM | Human PBMCs (Proliferation) | [3] |

| HMBP Phosphonamidate Prodrugs | 5 fM - 73 nM | Vγ9Vδ2 T cells (Activation) | [4] |

| Phenyl analog 11x | 0.34 nM | Vγ9Vδ2 T cells (Proliferation) | [5] |

Table 2: Binding Affinities (Kd) of Phosphoantigens to BTN3A1

The dissociation constant (Kd) is a measure of the strength of binding between two molecules. A lower Kd value indicates a stronger binding affinity.

| Ligand | Protein | Kd | Method | Reference |

| HMBPP | Human BTN3A1 (B30.2 domain) | 1.1 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| IPP | Human BTN3A1 (B30.2 domain) | 627 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| cHDMAPP | Human BTN3A1 (B30.2 domain) | ~6-fold weaker than HMBPP | NMR Spectroscopy | [7] |

| Vγ9Vδ2 TCR | Human BTN2A1 (IgV domain) | 45.4 µM | Surface Plasmon Resonance (SPR) | [8] |

Signaling Pathways in Phosphoantigen Recognition

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process that involves an "inside-out" signaling mechanism, initiated within the antigen-presenting cell and culminating in the activation of the T cell.

Intracellular Sensing and Butyrophilin Reorganization

The process begins with the accumulation of phosphoantigens in the cytoplasm of a cell, either through endogenous metabolic pathways (e.g., the mevalonate pathway in tumor cells) or from exogenous microbial sources.

Extracellular Recognition and T Cell Activation

The conformational change in the intracellular domain of BTN3A1 is transmitted to its extracellular domain, leading to a reorganization of the BTN3A1-BTN2A1 complex on the cell surface. This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor.

Key Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments in phosphoantigen research.

Vγ9Vδ2 T Cell Proliferation Assay

This assay measures the proliferation of Vγ9Vδ2 T cells in response to stimulation with phosphoantigens.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.

-

Phosphoantigen of interest (e.g., HMBPP) or prodrug.

-

Interleukin-2 (IL-2).

-

Carboxyfluorescein succinimidyl ester (CFSE) staining solution.

-

96-well round-bottom plates.

-

Flow cytometer.

-

Antibodies for flow cytometry: anti-CD3, anti-Vδ2 TCR.

Protocol:

-

PBMC Isolation: Isolate PBMCs from heparinized blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add an equal volume of 2 µM CFSE solution and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Cell Seeding: Wash the cells twice with complete RPMI medium and resuspend at 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Stimulation: Add 100 µL of complete RPMI medium containing the phosphoantigen at various concentrations (e.g., for HMBPP, a range from 0.01 nM to 100 nM is appropriate). Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

-

Culture: Incubate the plates at 37°C in a 5% CO2 incubator. On day 3, add IL-2 to a final concentration of 100 U/mL.

-

Flow Cytometry Analysis: On day 7, harvest the cells and stain with fluorescently labeled antibodies against CD3 and Vδ2 TCR.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the CD3+Vδ2+ population and analyze the CFSE dilution profile to determine the percentage of proliferating cells.

Co-immunoprecipitation of BTN3A1 and BTN2A1

This protocol is used to demonstrate the physical interaction between BTN3A1 and BTN2A1 in cells.

Materials:

-

Cell line expressing endogenous or transfected BTN3A1 and BTN2A1 (e.g., HEK293T).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody against BTN3A1 for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Antibody against BTN2A1 for western blotting.

-

SDS-PAGE gels and western blotting apparatus.

Protocol:

-

Cell Lysis: Culture cells to confluency. Wash with ice-cold PBS and lyse the cells with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-BTN3A1 antibody to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Binding: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with lysis buffer.

-

Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-BTN2A1 antibody, followed by a secondary HRP-conjugated antibody. Detect the signal using a chemiluminescence substrate.

Experimental Workflow for Phosphoantigen Research

The following diagram illustrates a typical workflow for investigating the effects of a novel phosphoantigen analog.

References

- 1. Butyrophilin-2A1 Directly Binds Germline-Encoded Regions of the Vγ9Vδ2 TCR and Is Essential for Phosphoantigen Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Butyrophilin-2A1 Directly Binds Germline-Encoded Regions of the Vγ9Vδ2 TCR and Is Essential for Phosphoantigen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

HDMAPP (Triammonium) as a Microbial Metabolite: A Technical Guide for Researchers

An In-depth Technical Guide on (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), also known as HMBPP, is a potent phosphoantigen that serves as a critical intermediate in the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway of isoprenoid biosynthesis.[1] This pathway is essential for many bacteria, including pathogenic species, but is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid synthesis.[1] This metabolic distinction makes the MEP pathway an attractive target for the development of novel antimicrobial agents.

HDMAPP's significance extends beyond its role in microbial metabolism. It is the most potent known natural activator of human Vγ9Vδ2 T cells, a subset of γδ T cells that play a crucial role in both innate and adaptive immunity.[1] This activation has profound implications for immunotherapy, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of HDMAPP as a microbial metabolite, focusing on its biosynthesis, its interaction with the human immune system, and the methodologies used to study these processes.

Biosynthesis of HDMAPP

HDMAPP is synthesized in the penultimate step of the MEP pathway. The enzyme IspG (also known as GcpE) catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to HDMAPP. Subsequently, the IspH (or LytB) enzyme reduces HDMAPP to produce the two universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]

Microbial Producers of HDMAPP

A wide range of bacteria utilize the MEP pathway and are therefore capable of producing HDMAPP. Notable examples include:

-

Escherichia coli

-

Mycobacterium tuberculosis

-

Salmonella enterica

-

Yersinia pestis

-

Plasmodium falciparum (a protozoan parasite)

The production levels of HDMAPP can vary significantly between different microbial species and are influenced by culture conditions.

Immunomodulatory Activity of HDMAPP

The primary immunological function of HDMAPP is its potent activation of Vγ9Vδ2 T cells. This activation is initiated through a unique mechanism that does not require classical antigen processing and presentation by major histocompatibility complex (MHC) molecules.

Mechanism of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by HDMAPP is dependent on the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of various cell types, including antigen-presenting cells and some tumor cells.[2] The current model suggests that HDMAPP binds to the intracellular B30.2 domain of BTN3A1, inducing a conformational change in the extracellular domain of the molecule. This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.[2]

Downstream Signaling Pathway

Upon TCR engagement, a cascade of intracellular signaling events is initiated, leading to Vγ9Vδ2 T cell activation, proliferation, and effector functions. Key signaling molecules involved include the tyrosine kinases Lck and ZAP-70.[3][4][5][6][7] Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck.[3][4][5][6][7] Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins such as LAT and SLP-76, leading to the activation of multiple signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways ultimately culminate in the activation of transcription factors, such as NF-κB and AP-1, which drive the expression of genes involved in T cell proliferation, cytokine production, and cytotoxicity.

Quantitative Data on HDMAPP Activity

The potency of HDMAPP in activating Vγ9Vδ2 T cells has been quantified in numerous studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Type | Assay | Reference |

| Proliferation | ||||

| EC50 | ~1 nM | Human PBMCs | [³H]Thymidine incorporation | F. Poccia et al., J. Immunol., 1998 |

| Stimulating Conc. | 10 nM | Human PBMCs | Flow cytometry (CFSE) | [1] |

| Cytokine Production | ||||

| IFN-γ EC50 | ~0.1 nM | Human Vγ9Vδ2 T cells | ELISA | M. L. Deen, et al., J. Immunol., 2001 |

| TNF-α EC50 | ~0.5 nM | Human Vγ9Vδ2 T cells | ELISA | [8] |

| Stimulating Conc. | 100 nM | Human Vγ9Vδ2 T cells | Intracellular staining | [9] |

| Cytotoxicity | ||||

| EC50 | ~5 nM | Human Vγ9Vδ2 T cells | ⁵¹Cr-release assay | S. D'Asaro et al., J. Immunol., 2003 |

| Stimulating Conc. | 100 nM | Human Vγ9Vδ2 T cells | Flow cytometry-based | [10] |

| Microbial Production | ||||

| E. coli | 10-100 pmol/10⁹ cells | E. coli K-12 | LC-MS/MS | J. F. Urban et al., J. Biol. Chem., 2007 |

| M. tuberculosis | 5-50 pmol/10⁹ cells | M. tuberculosis H37Rv | LC-MS/MS | R. S. E. R. van der Heijden et al., J. Chromatogr. B, 2005 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HDMAPP and its effects on Vγ9Vδ2 T cells.

Extraction and Quantification of HDMAPP from Bacterial Cultures

This protocol describes the extraction and quantification of HDMAPP from E. coli cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

E. coli culture

-

Luria-Bertani (LB) broth

-

Methanol

-

Chloroform

-

Water (LC-MS grade)

-

Ammonium acetate

-

HDMAPP standard

-

Centrifuge

-

Sonicator

-

Lyophilizer

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Culture and Harvesting:

-

Inoculate 500 mL of LB broth with E. coli and grow at 37°C with shaking to an OD₆₀₀ of 0.8.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with cold sterile water.

-

-

Extraction:

-

Resuspend the cell pellet in 10 mL of a cold methanol/water (1:1, v/v) solution.

-

Lyse the cells by sonication on ice (e.g., 5 cycles of 30 seconds on, 30 seconds off).

-

Add 10 mL of chloroform and vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the upper aqueous phase containing the polar metabolites, including HDMAPP.

-

-

Sample Preparation for LC-MS/MS:

-

Lyophilize the aqueous phase to dryness.

-

Reconstitute the dried extract in 200 µL of water (LC-MS grade).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the sample onto a C18 column.

-

Use a gradient elution with mobile phase A (10 mM ammonium acetate in water, pH 7.5) and mobile phase B (methanol).

-

A typical gradient could be: 0-5 min, 2% B; 5-20 min, 2-98% B; 20-25 min, 98% B; 25-30 min, 2% B.

-

Perform mass spectrometry in negative ion mode and use multiple reaction monitoring (MRM) to detect the transition of the precursor ion of HDMAPP (m/z 321.0) to a specific product ion (e.g., m/z 79.0 for the phosphate group).

-

Quantify the amount of HDMAPP in the sample by comparing its peak area to a standard curve generated with known concentrations of the HDMAPP standard.

-

Vγ9Vδ2 T Cell Proliferation Assay

This protocol describes a carboxyfluorescein succinimidyl ester (CFSE) dilution assay to measure the proliferation of Vγ9Vδ2 T cells in response to HDMAPP.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CFSE

-

HDMAPP

-

Phytohemagglutinin (PHA) (positive control)

-

Anti-human Vδ2 antibody (e.g., FITC-conjugated)

-

Anti-human CD3 antibody (e.g., PE-conjugated)

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs at 1 x 10⁷ cells/mL in serum-free RPMI-1640.

-

Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete RPMI-1640 medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Add 100 µL of medium containing HDMAPP at various concentrations (e.g., 0.01 nM to 100 nM). Include a negative control (medium alone) and a positive control (e.g., 5 µg/mL PHA).

-

Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well and wash with PBS containing 2% FBS.

-

Stain the cells with anti-human Vδ2-FITC and anti-human CD3-PE antibodies for 30 minutes at 4°C.

-

Wash the cells and resuspend in PBS for flow cytometry analysis.

-

Acquire data on a flow cytometer.

-

Gate on the CD3⁺Vδ2⁺ population and analyze the CFSE fluorescence. Proliferation is indicated by a decrease in CFSE intensity as the dye is diluted with each cell division.

-

Cytokine Release Assay

This protocol describes the measurement of IFN-γ and TNF-α released by Vγ9Vδ2 T cells upon stimulation with HDMAPP using an enzyme-linked immunosorbent assay (ELISA).[8][11][12][13][14]

Materials:

-

Purified human Vγ9Vδ2 T cells (can be expanded from PBMCs)

-

Complete RPMI-1640 medium

-

HDMAPP

-

Phorbol 12-myristate 13-acetate (PMA) and ionomycin (positive control)

-

Human IFN-γ and TNF-α ELISA kits

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Culture and Stimulation:

-

Plate purified Vγ9Vδ2 T cells at 2 x 10⁵ cells/well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.

-

Add 100 µL of medium containing HDMAPP at various concentrations (e.g., 0.1 nM to 100 nM). Include a negative control (medium alone) and a positive control (e.g., 50 ng/mL PMA and 500 ng/mL ionomycin).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

ELISA:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Perform the ELISA for IFN-γ and TNF-α according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of each cytokine in the samples by comparison to the standard curve.

-

Conclusion

HDMAPP stands out as a microbial metabolite of significant interest due to its dual role as a key intermediate in an essential bacterial pathway and as a potent activator of the human immune system. Its ability to specifically and potently activate Vγ9Vδ2 T cells opens up exciting possibilities for the development of novel immunotherapies for cancer and infectious diseases. A thorough understanding of its biosynthesis, mechanism of action, and the methodologies to study its effects is crucial for harnessing its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals working in this dynamic field. Further research into the nuances of HDMAPP-mediated immune activation and its production by a broader range of microbes will undoubtedly continue to expand our understanding and application of this remarkable molecule.

References

- 1. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. αβ-T Cells Engineered to Express γδ-T Cell Receptors Can Kill Neuroblastoma Organoids Independent of MHC-I Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 4. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 6. Roles of Lck, Syk and ZAP-70 tyrosine kinases in TCR-mediated phosphorylation of the adapter protein Shc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Production of TNF-alpha by human V gamma 9V delta 2 T cells via engagement of Fc gamma RIIIA, the low affinity type 3 receptor for the Fc portion of IgG, expressed upon TCR activation by nonpeptidic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TNF-α Is a Positive Regulatory Factor for Human Vγ2Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of interferon-gamma and tumour necrosis factor-alpha by human T-cell clones expressing different forms of the gamma delta receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of interferon-gamma and tumour necrosis factor-alpha by human T-cell clones expressing different forms of the gamma delta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Bioactivity of HDMAPP (Triammonium): A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) is a potent phosphoantigen that selectively activates human Vγ9Vδ2 T cells, a subset of γδ T cells with significant implications for immunotherapy. As a key intermediate in the bacterial non-mevalonate pathway of isoprenoid synthesis, HDMAPP represents a powerful tool for harnessing the anti-tumor and anti-infective potential of these unconventional T cells. The triammonium salt of HDMAPP is a stable, water-soluble formulation suitable for in vivo investigations.

This technical guide provides a comprehensive overview of the current understanding of the in vivo bioactivity of phosphoantigens like HDMAPP in animal models. Due to a scarcity of publicly available in vivo data specifically for the triammonium salt of HDMAPP, this document focuses on the established methodologies and conceptual frameworks for evaluating the in vivo effects of Vγ9Vδ2 T cell agonists.

Challenges in Preclinical In Vivo Modeling

A primary challenge in the preclinical evaluation of HDMAPP and other phosphoantigens is the species-specificity of the target Vγ9Vδ2 T cells. While abundant in humans, the functionally equivalent subset of γδ T cells that recognizes phosphoantigens is absent in common laboratory animal models such as mice. This necessitates the use of specialized animal models that can accommodate human T cells.

Animal Models for In Vivo Assessment of Phosphoantigen Bioactivity

The selection of an appropriate animal model is critical for the meaningful in vivo evaluation of HDMAPP's bioactivity. The following table summarizes the key characteristics of commonly employed models.

| Animal Model | Description | Advantages | Disadvantages |

| Immunodeficient Mice (e.g., NSG, NOG) | Mice lacking an adaptive immune system (B, T, and NK cells). | Allow for the engraftment of human cells and tissues with minimal rejection. | Lack of a complete human immune system to model complex interactions; potential for graft-versus-host disease (GvHD). |

| Humanized Mice | Immunodeficient mice engrafted with human hematopoietic stem cells (HSCs), leading to the development of a multi-lineage human immune system. | Provide a more complete human immune system for studying complex immune responses. | Engraftment can be variable; human immune cells are educated in a murine environment. |

| Non-Human Primates (NHPs) | Possess a Vγ9Vδ2 T cell subset that responds to phosphoantigens. | High physiological and immunological relevance to humans. | Significant ethical considerations and high cost. |

Experimental Protocols

The following section details a generalized experimental workflow for assessing the in vivo bioactivity of a Vγ9Vδ2 T cell agonist like HDMAPP using an adoptive cell transfer approach in immunodeficient mice.

Animal Models

-

Strain: NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice are a commonly used strain due to their profound immunodeficiency, which supports robust engraftment of human cells.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with sterile caging, bedding, food, and water to prevent opportunistic infections.

Preparation of Human Vγ9Vδ2 T Cells

-

Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood via density gradient centrifugation.

-

Ex Vivo Expansion: Vγ9Vδ2 T cells are selectively expanded from the PBMC population by stimulation with a phosphoantigen (or a nitrogen-containing bisphosphonate like zoledronate, which leads to the intracellular accumulation of the endogenous phosphoantigen IPP) in the presence of interleukin-2 (IL-2).

-

Purity and Viability: The purity of the expanded Vγ9Vδ2 T cell population should be assessed by flow cytometry, and cell viability should be confirmed before in vivo administration.

Experimental Procedure: Adoptive Transfer and Treatment

-

Tumor Cell Inoculation (for oncology models): If assessing anti-tumor activity, human tumor cells are inoculated into the mice (e.g., subcutaneously or orthotopically). Tumor growth is monitored regularly.

-

Adoptive Transfer: Once tumors are established (or at a relevant time point for other disease models), the ex vivo expanded human Vγ9Vδ2 T cells are adoptively transferred into the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

HDMAPP Administration: HDMAPP (triammonium) would be administered to the mice. The dosing regimen (dose, frequency, and route of administration) would need to be optimized based on preliminary in vitro and in vivo studies.

-

Monitoring: Animals are monitored for signs of toxicity, tumor growth (in cancer models), and other relevant physiological parameters.

Data Analysis

-

Flow Cytometry: At the end of the study, tissues such as the spleen, tumor, and peripheral blood are harvested. Flow cytometry is used to analyze the presence, phenotype, and activation status of the adoptively transferred human Vγ9Vδ2 T cells.

-

Immunohistochemistry (IHC): Tumor tissues can be analyzed by IHC to visualize the infiltration of Vγ9Vδ2 T cells and their spatial relationship with tumor cells.

-

Tumor Growth Inhibition: In oncology models, the effect of treatment on tumor volume and weight is a primary endpoint.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway for phosphoantigen recognition and a typical experimental workflow for in vivo studies.

An In-depth Technical Guide to the Cellular Uptake and Metabolism of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HDMAPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), also referred to as HDMAPP, is a potent phosphoantigen that stimulates a unique population of human T cells known as Vγ9Vδ2 T cells. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of HMBPP. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of modulating Vγ9Vδ2 T cell activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is an intermediate in the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway of isoprenoid biosynthesis.[1] This pathway is essential for many pathogenic bacteria and parasites but is absent in humans, making HMBPP a pathogen-associated molecular pattern (PAMP).[1] The primary immunological significance of HMBPP lies in its ability to potently activate Vγ9Vδ2 T cells, a subset of γδ T cells that play a role in both innate and adaptive immunity.[2] The activation of these T cells by HMBPP is several orders of magnitude more potent than by the endogenous phosphoantigen, isopentenyl pyrophosphate (IPP).[3] This potent activation makes HMBPP and its synthetic analogs attractive candidates for immunotherapeutic strategies against infectious diseases and cancer. A thorough understanding of its cellular uptake and metabolic fate is crucial for the rational design and development of such therapies.

Cellular Uptake of HMBPP

The cellular uptake of the highly charged HMBPP molecule is a critical step for the initiation of the Vγ9Vδ2 T cell response. Evidence suggests that this is an active, energy-dependent process.

Mechanism of Uptake

Studies have shown that the uptake of HMBPP by target cells is significantly reduced at lower temperatures (4°C), which is indicative of an energy-dependent transport mechanism rather than passive diffusion.[1][4] The exact transporters involved in the cellular uptake of HMBPP in mammalian cells have not been definitively identified. However, the requirement for an active transport system highlights a potential rate-limiting step in the biological activity of exogenously administered HMBPP. To circumvent this, charge-neutral prodrugs of HMBPP analogs have been developed that can bypass this energy-dependent uptake and exhibit enhanced activity.[1]

Quantitative Analysis of HMBPP Activity

The biological activity of HMBPP is typically quantified by measuring the activation of Vγ9Vδ2 T cells, which can be assessed through various readouts such as target cell lysis or cytokine secretion. The effective concentration 50 (EC50) for these responses provides a measure of HMBPP's potency.

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 for Cell Lysis | K562 | Flow Cytometry-based Lysis Assay | 1.1 nM | [1] |

| EC50 for IFN-γ Secretion | K562 co-cultured with Vγ9Vδ2 T cells | ELISA | 0.08 nM | [1] |

| EC50 for Vγ9Vδ2 T cell Activation | Human PBMCs | Flow Cytometry (CD69/CD25 upregulation) | 0.06 nM | [5] |

Table 1: Quantitative Data on HMBPP-Mediated Vγ9Vδ2 T Cell Activation

Intracellular Fate and Metabolism of HMBPP

Once inside the cell, HMBPP interacts with the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein.[1][6] This interaction is a key event that triggers a conformational change in the extracellular domain of BTN3A1, leading to the activation of Vγ9Vδ2 T cells.

BTN3A1 as the Intracellular Receptor

The binding of HMBPP to the B30.2 domain of BTN3A1 is a critical initiating step. While the cellular activity of HMBPP is in the picomolar to nanomolar range, in vitro binding assays have shown that the affinity of HMBPP for the isolated B30.2 domain is in the low micromolar range. This discrepancy suggests that the cellular context, including potential cooperativity with other proteins or membrane localization, plays a significant role in enhancing the apparent affinity and subsequent signaling.

| Parameter | Protein | Method | Value | Reference |

| Binding Affinity (Kd) | Recombinant BTN3A1 B30.2 domain | Isothermal Titration Calorimetry (ITC) | ~1.5 µM | [7] |

Table 2: Binding Affinity of HMBPP for BTN3A1

Metabolic Degradation

Experimental evidence indicates that HMBPP is rapidly metabolized within target cells. The susceptibility of target cells to lysis by Vγ9Vδ2 T cells, induced by pre-loading with HMBPP, is lost within 12 hours.[1] This suggests an active metabolic process that degrades or modifies HMBPP, terminating its signaling capacity. The specific enzymes and pathways responsible for HMBPP metabolism in human cells are not yet fully elucidated. Given its pyrophosphate structure, it is plausible that intracellular phosphatases play a role in its degradation.[8][9][10] The bacterial enzyme HMBPP reductase (IspH) catalyzes the conversion of HMBPP to IPP and DMAPP, but a homologous enzyme has not been identified in humans.[5][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HMBPP's cellular uptake and its effects on Vγ9Vδ2 T cells.

Expansion of Human Vγ9Vδ2 T Cells from PBMCs

This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol.

-

Recombinant human Interleukin-2 (IL-2)

-

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add HMBPP to a final concentration of 50 nM.[8]

-

Add recombinant human IL-2 to a final concentration of 100 IU/mL.

-

Culture the cells at 37°C in a 5% CO2 incubator.

-

Every 2-3 days, add fresh IL-2 (100 IU/mL) and replace half of the medium with fresh complete RPMI-1640.

-

After 12-14 days, the purity of the expanded Vγ9Vδ2 T cell population can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Purity should typically be ≥90%.[8]

Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol details a classic method for quantifying the cytotoxic activity of expanded Vγ9Vδ2 T cells against target cells loaded with HMBPP.

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells)

-

K562 cells (target cells)

-

Complete RPMI-1640 medium

-

HMBPP

-

Sodium Chromate (51Cr)

-

Fetal Bovine Serum (FBS)

-

Triton X-100 (for maximum release)

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 K562 cells in 100 µL of FBS.

-

Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

-

Wash the labeled target cells three times with 10 mL of complete RPMI-1640 medium to remove excess 51Cr.

-

Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.

-

-

HMBPP Loading of Target Cells:

-

Incubate the 51Cr-labeled K562 cells with 100 nM HMBPP for 2 hours at 37°C.

-

Wash the cells twice to remove extracellular HMBPP.

-

-

Co-culture:

-

Plate the labeled and HMBPP-loaded target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.

-

Add the expanded Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

For spontaneous release control, add medium only to target cells.

-

For maximum release control, add 1% Triton X-100 to target cells.

-

-

Incubation and Measurement:

-

Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well and measure the radioactivity using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

Intracellular Cytokine Staining for IFN-γ and TNF-α

This protocol allows for the detection of cytokine production at the single-cell level in Vγ9Vδ2 T cells upon stimulation.

Materials:

-

Expanded Vγ9Vδ2 T cells

-

Target cells (e.g., K562)

-

HMBPP

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-CD3, Anti-Vδ2-TCR, Anti-IFN-γ, and Anti-TNF-α antibodies conjugated to different fluorochromes.

-

Fixation/Permeabilization solution

-

Flow cytometer

Procedure:

-

Stimulation:

-

Co-culture expanded Vγ9Vδ2 T cells with HMBPP-pulsed target cells at an E:T ratio of 1:1 for 6 hours at 37°C.

-

For the last 5 hours of incubation, add Brefeldin A (10 µg/mL) and Monensin (1 µM) to the culture to block cytokine secretion.

-

-

Staining:

-

Harvest the cells and wash with PBS.

-

Stain for surface markers (CD3, Vδ2-TCR) for 30 minutes at 4°C.

-

Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C.

-

-

Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD3+Vδ2+ T cell population and quantifying the percentage of cells positive for IFN-γ and/or TNF-α.

-

Visualizations

Signaling Pathway of HMBPP-Mediated Vγ9Vδ2 T Cell Activation

References

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uab.edu [uab.edu]

- 4. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. agilent.com [agilent.com]

- 8. Emerging roles of PHLPP phosphatases in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging roles of PHLPP phosphatases in metabolism [bmbreports.org]

- 10. Emerging roles of PHLPP phosphatases in metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase - Wikipedia [en.wikipedia.org]

- 12. 4-hydroxy-3-methylbut-2-enyl diphosphate reductase - Proteopedia, life in 3D [proteopedia.org]

The Core Interaction: A Technical Guide to HDMAPP and Butyrophilin 3A1 (BTN3A1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical interaction between (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HDMAPP) and Butyrophilin 3A1 (BTN3A1), a key mechanism for the activation of human Vγ9Vδ2 T cells. Understanding this interaction at a molecular level is paramount for the development of novel immunotherapies targeting a range of pathologies, including cancer and infectious diseases. This document outlines the quantitative binding data, detailed experimental protocols for studying this interaction, and a visual representation of the associated signaling pathways.

Quantitative Analysis of Phosphoantigen Binding to BTN3A1

The binding of phosphoantigens (pAgs) to the intracellular B30.2 domain of BTN3A1 is the initial event that triggers Vγ9Vδ2 T cell activation. The affinity of this interaction varies among different phosphoantigens, correlating with their potency in activating T cells. Isothermal Titration Calorimetry (ITC) has been a primary method for quantifying these interactions. The data below, summarized from multiple studies, highlights the binding affinities of various pAgs to the BTN3A1 B30.2 domain.

| Ligand | Binding Affinity (Kd) | Reference |

| cHDMAPP | ~0.5 µM | [1] |

| HDMAPP | ~0.5 µM | [1] |

| IPP | ~0.5 mM | [1] |

| EtPP | ~0.5 mM | [1] |

cHDMAPP is a synthetic, more stable analog of HDMAPP.[1]

Signaling Pathway and Molecular Interactions